![molecular formula C12H16O B3056645 1-[4-(Propan-2-yl)phenyl]propan-2-one CAS No. 7306-39-0](/img/structure/B3056645.png)
1-[4-(Propan-2-yl)phenyl]propan-2-one
Overview
Description
“1-[4-(Propan-2-yl)phenyl]propan-2-one” is an organic compound with the CAS Number: 7306-39-0. It has a molecular weight of 176.26 . The IUPAC name for this compound is 1-(4-isopropylphenyl)acetone .
Molecular Structure Analysis
The molecular structure of “1-[4-(Propan-2-yl)phenyl]propan-2-one” can be represented by the InChI code: 1S/C12H16O/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,8H2,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(Propan-2-yl)phenyl]propan-2-one” include a molecular weight of 176.26 .Scientific Research Applications
- Researchers often modify its structure to develop novel drugs or study their biological activity. For instance, derivatives of this compound have been investigated for their cytotoxic effects .
- 1-Phenyl-2-propanone can serve as an alkyne component in click reactions, allowing scientists to efficiently link molecules together. Its high efficiency and functional group tolerance make it valuable in drug discovery and materials science .
Organic Synthesis and Medicinal Chemistry
Click Chemistry
Crystallography and Spectroscopy
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to a series of biochemical reactions .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to exert various biological effects .
properties
IUPAC Name |
1-(4-propan-2-ylphenyl)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWPLZAFFOTPRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523163 | |
Record name | 1-[4-(Propan-2-yl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00523163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7306-39-0 | |
Record name | 1-[4-(Propan-2-yl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00523163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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